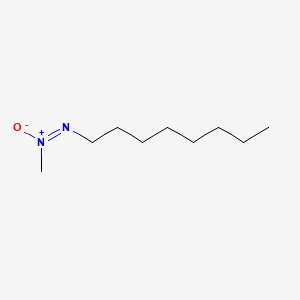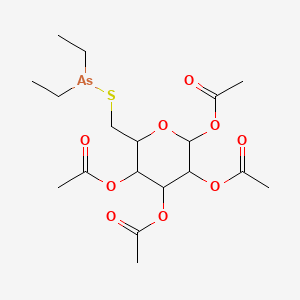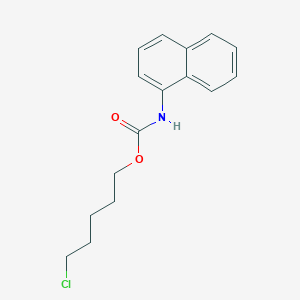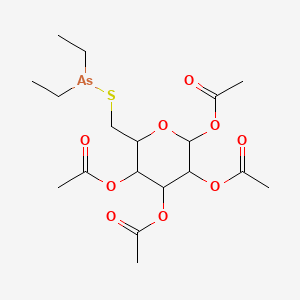
3'-Piperidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in biochemistry, particularly in cellular energy transfer and signal transduction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine typically involves multiple steps:
Protection of Adenosine: The hydroxyl groups of adenosine are protected using trityl or methoxytrityl groups.
Piperidination: Introduction of the piperidine group at the 3’ position through nucleophilic substitution.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the methoxytrityl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying adenosine-related pathways.
Medicine: Possible therapeutic applications due to its modified structure.
Industry: Use in the synthesis of pharmaceuticals or other bioactive compounds.
Wirkmechanismus
The mechanism of action for this compound would likely involve interactions with adenosine receptors or enzymes involved in nucleoside metabolism. The piperidine and methoxytrityl modifications could enhance its binding affinity or alter its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxyadenosine: Lacks the piperidine and methoxytrityl groups.
N6-Methyladenosine: Modified at the N6 position but without the piperidine group.
5’-Methoxytrityl-3’-deoxyadenosine: Similar but lacks the piperidine group.
Uniqueness
3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine is unique due to the combination of piperidine and methoxytrityl modifications, which can significantly alter its chemical and biological properties compared to other adenosine derivatives.
Eigenschaften
CAS-Nummer |
134963-36-3 |
|---|---|
Molekularformel |
C55H54N6O5 |
Molekulargewicht |
879.1 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C55H54N6O5/c1-63-45-30-26-41(27-31-45)54(39-18-8-3-9-19-39,40-20-10-4-11-21-40)59-51-48-52(57-37-56-51)61(38-58-48)53-50(62)49(60-34-16-7-17-35-60)47(66-53)36-65-55(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-28-32-46(64-2)33-29-44/h3-6,8-15,18-33,37-38,47,49-50,53,62H,7,16-17,34-36H2,1-2H3,(H,56,57,59)/t47-,49-,50+,53-/m1/s1 |
InChI-Schlüssel |
SRXFMKQSDAUZDY-HXLPTZKYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCCC1)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





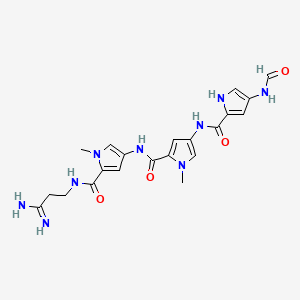
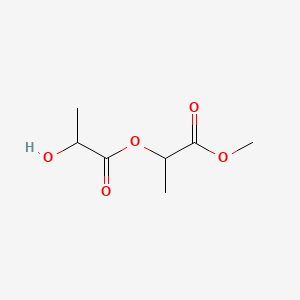


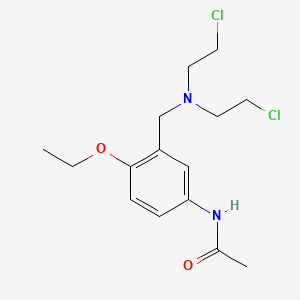
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
